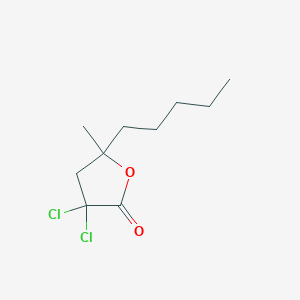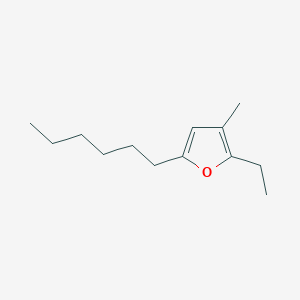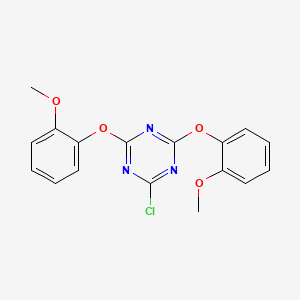
2-Chloro-4,6-bis(2-methoxyphenoxy)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,6-bis(2-methoxyphenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of two methoxyphenoxy groups and a chlorine atom attached to the triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(2-methoxyphenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-methoxyphenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by the methoxyphenoxy groups. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4,6-bis(2-methoxyphenoxy)-1,3,5-triazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Phenolic compounds with enhanced reactivity.
Reduction: Dihydrotriazine derivatives with potential biological activity.
Aplicaciones Científicas De Investigación
2-Chloro-4,6-bis(2-methoxyphenoxy)-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4,6-bis(2-methoxyphenoxy)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Chloro-4,6-bis(2-methoxyphenoxy)-1,3,5-triazine can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine: A widely used intermediate in the synthesis of herbicides and dyes.
2,4-Diamino-6-chloro-1,3,5-triazine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
2,4,6-Trihydroxy-1,3,5-triazine: Studied for its antioxidant properties and potential health benefits.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
90139-58-5 |
|---|---|
Fórmula molecular |
C17H14ClN3O4 |
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
2-chloro-4,6-bis(2-methoxyphenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C17H14ClN3O4/c1-22-11-7-3-5-9-13(11)24-16-19-15(18)20-17(21-16)25-14-10-6-4-8-12(14)23-2/h3-10H,1-2H3 |
Clave InChI |
DUGZWEVEZTXDQU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OC2=NC(=NC(=N2)Cl)OC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




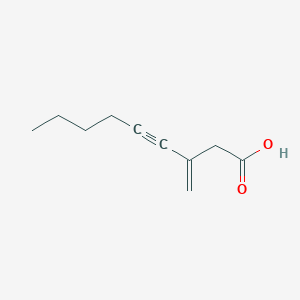
![2-{(E)-[(Benzenecarbothioyl)imino]methyl}hydrazine-1-carboxamide](/img/structure/B14373941.png)
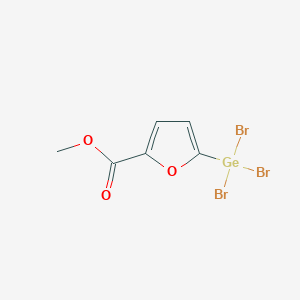
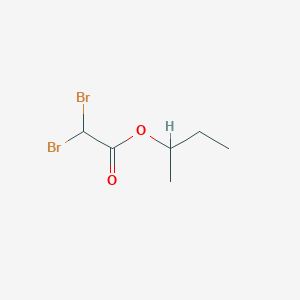
![1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one](/img/structure/B14373956.png)
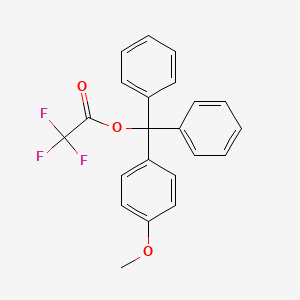
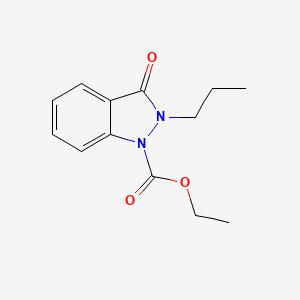
![4-({[(4-tert-Butylcyclohexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14373975.png)

